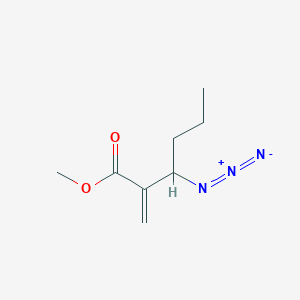
Methyl 3-azido-2-methylidenehexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-azido-2-methylidenehexanoate is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes an azido group (-N₃) and a methylidene group (CH₂=).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-azido-2-methylidenehexanoate typically involves the reaction of a suitable precursor with sodium azide (NaN₃). One common method is the nucleophilic substitution reaction where an alkyl halide precursor reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems can help control the reaction parameters precisely, reducing the risk associated with handling azides, which are known for their explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-azido-2-methylidenehexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-azido-2-methylidenehexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-azido-2-methylidenehexanoate involves its high reactivity due to the presence of the azido group. This group can participate in various reactions, forming new bonds and structures. The molecular targets and pathways depend on the specific application, such as forming triazoles in click chemistry or reducing to amines in synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-azido-2-methylidenehexanoate: can be compared to other azido compounds like azidomethylbenzene and azidoethane.
Azidomethylbenzene: Similar in reactivity but differs in the aromatic ring structure.
Azidoethane: Simpler structure with similar reactivity but lacks the methylidene group.
Uniqueness
This compound is unique due to its combination of the azido and methylidene groups, which provide distinct reactivity patterns and make it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
918156-03-3 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
methyl 3-azido-2-methylidenehexanoate |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-7(10-11-9)6(2)8(12)13-3/h7H,2,4-5H2,1,3H3 |
InChI-Schlüssel |
MSGFQOPVNDCFFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=C)C(=O)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)
![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)

![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)

![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)


![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)


